![molecular formula C7H12N2 B583414 1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane] CAS No. 147568-84-1](/img/structure/B583414.png)
1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a diazabicycloheptane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diazabicycloheptane derivative with a cyclopropane precursor in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressures.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with distinct chemical properties and uses.
Spiro[1-pyrazolinio-3(5),1’-cyclopropane]:
Uniqueness
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] stands out due to its unique combination of a diazabicycloheptane framework and a cyclopropane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
147568-84-1 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.187 |
IUPAC-Name |
spiro[1,4-diazabicyclo[3.2.0]heptane-3,1/'-cyclopropane] |
InChI |
InChI=1S/C7H12N2/c1-4-9-5-7(2-3-7)8-6(1)9/h6,8H,1-5H2 |
InChI-Schlüssel |
UGEGXXMFALFGRX-UHFFFAOYSA-N |
SMILES |
C1CN2C1NC3(C2)CC3 |
Synonyme |
Spiro[cyclopropane-1,3-[1,4]diazabicyclo[3.2.0]heptane] (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
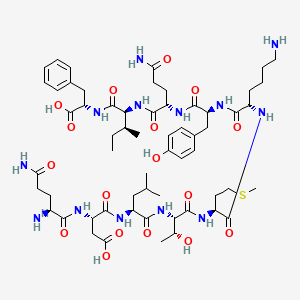
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
acetyl chloride](/img/structure/B583341.png)
![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)
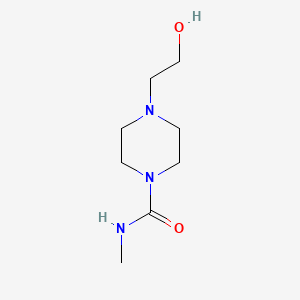
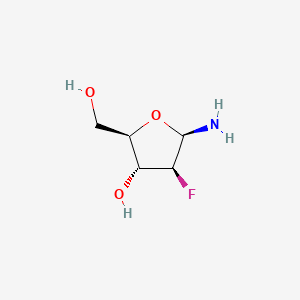
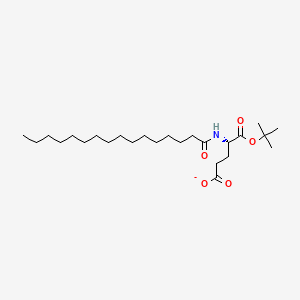
![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
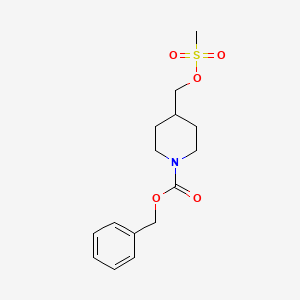
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)
